N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Description
N-Methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS: 1260590-51-9) is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methylpiperidinyl group. Its molecular formula is C₁₃H₁₉N₅·2HCl, with a molecular weight of 245.32 for the free base and 281.79 for the hydrochloride salt . The compound exists as a white to off-white solid, requiring storage at 2–8°C in a sealed, dark environment to maintain stability . It is recognized as a pharmaceutical impurity in Janus kinase (JAK) inhibitors such as tofacitinib, highlighting its relevance in drug quality control .
Properties
Molecular Formula |
C13H21Cl2N5 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H |
InChI Key |
KSODOXNLLQKTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Heterocyclic Scaffold
4-Chloropyrrolopyrimidine (Compound 8) + (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (Compound 7)
→ N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 9)
- Reagents: Suitable base (e.g., potassium carbonate or sodium hydride)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80–120°C
- Duration: 4–12 hours
- Notes: The nucleophilic substitution occurs at the 4-chloro position, forming a C–N bond.
- The reaction efficiency depends on the base strength and solvent polarity, with DMF favored for its high solvating ability.
- Use of excess amine ensures complete conversion.
Debenzylation and Methylation
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 9)
→ N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10)
- Reagents: Catalytic hydrogenation (e.g., Pd/C or PtO2) under hydrogen atmosphere.
- Solvent: Ethanol or methanol.
- Conditions: 1–4 atm H2, 25–50°C, 2–8 hours.
- Notes: The benzyl protecting group is cleaved efficiently, yielding the free amine.
- Reagents: Methyl iodide or methyl triflate.
- Conditions: Mild base (e.g., potassium carbonate) in acetone or acetonitrile.
- Outcome: Introduction of the N-methyl group at the nitrogen atom.
- Catalytic hydrogenation provides high selectivity and yield.
- Methylation reactions are optimized at room temperature to prevent over-alkylation.
Final Coupling with Cyanoacetyl Derivative
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6)
+ 2-Cyanoacetyl derivative (Compound a)
→ Target compound (Formula 1)
- Reagents: Suitable base (e.g., potassium carbonate)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Conditions: 50–80°C, 4–12 hours
- Notes: The reaction involves nucleophilic attack at the cyano group, forming the final heterocyclic structure.
- The reaction proceeds efficiently under mild conditions, with excess base ensuring complete conversion.
- Purification often involves column chromatography to isolate the pure compound.
Process Optimization and Yield Enhancement
| Parameter | Typical Range | Effect on Yield & Purity |
|---|---|---|
| Solvent | DMF, DMSO, ethanol | Influences solubility and reaction rate |
| Temperature | 50–120°C | Higher temperatures accelerate reactions but may cause decomposition |
| Base | K2CO3, NaH | Affects nucleophilicity and selectivity |
| Reaction Time | 4–24 hours | Longer times can improve yield but risk side reactions |
| Chiral Resolution | Tartaric acid, mandelic acid | Critical for stereochemical purity |
Notes and Considerations
- Stereochemistry: The use of chiral acids or auxiliaries is crucial for obtaining the (3R,4R)-stereoisomer with high enantiomeric excess.
- Protecting Groups: Benzyl groups are employed for selective protection and are removed via catalytic hydrogenation.
- Reaction Conditions: Mild to moderate temperatures and inert atmospheres (nitrogen or argon) are preferred to prevent oxidation or side reactions.
- Purification: Crystallization and chromatography are essential to achieve high purity, especially for pharmaceutical applications.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step processes involving stereoselective transformations. A representative synthesis involves:
Mechanistic Insights :
-
Debenzylation : Catalytic hydrogenation removes protecting groups while preserving the piperidine ring’s stereochemistry .
-
Chiral Acid Resolution : Achieves enantiomeric excess (ee) >90% via selective crystallization .
Hydrolysis Reactions
Controlled hydrolysis under acidic conditions generates pharmacologically relevant metabolites:
Key Observations :
-
Acid stability is pH-dependent, with degradation accelerating at elevated temperatures.
-
Hydrolysis primarily targets the methylamine group, retaining the piperidine scaffold .
Chiral-Specific Reactivity
Stereochemistry at C3 and C4 of the piperidine ring critically influences reactivity:
Notable Trends :
-
The (3R,4R) isomer exhibits superior reactivity and binding affinity due to optimal spatial alignment of the methyl group and pyrrolopyrimidine nitrogen .
-
Stereochemical inversion reduces both reaction efficiency and pharmacological potency .
Acylation and Coupling Reactions
The secondary amine group participates in nucleophilic substitutions:
| Reaction Partner | Coupling Agent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | HATU | DIPEA | DCM | Amide derivative | 80% | |
| Methyl 3-chloro-3-oxopropanoate | None | NaOH | MeOH | β-Ketoamide | 71% |
-
Dissolve 0.5 g substrate in DCM.
-
Add 1.1 eq. carboxylic acid, 1.5 eq. HATU, and 5 eq. DIPEA.
-
Stir at RT for 3h; isolate via HPLC (ACN/H<sub>2</sub>O gradient).
Interaction with Biological Targets
The compound’s reactivity directly correlates with its role as a JAK3 inhibitor precursor:
Structure-Activity Relationship (SAR) :
-
Piperidine Methyl Group : Enhances metabolic stability but reduces aqueous solubility .
-
Dihydrochloride Salt : Improves crystallinity (mp >225°C) without altering target affinity .
Comparative Reactivity of Analogues
Reactivity varies significantly among structural analogues:
Degradation Pathways
Forced degradation studies reveal:
Stability Recommendations :
Scientific Research Applications
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (3R,4R) configuration in the target compound contrasts with (3R,6S) in , demonstrating how stereochemical variations influence pharmacokinetic profiles .
- Scaffold Diversity : Replacement of piperidine with azaspiro[2.4]heptane () introduces conformational rigidity, improving JAK1 selectivity (IC₅₀ = 2.3 nM vs. JAK2 IC₅₀ = 420 nM) .
Physicochemical Properties
Key Insights :
- The dihydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogues like N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () .
- Bulkier substituents (e.g., chlorobenzyl in ) increase molecular weight but may reduce bioavailability due to higher logP values.
Biological Activity
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine; dihydrochloride, commonly referred to as a pharmaceutical intermediate, has garnered attention due to its role in the synthesis of Janus kinase (JAK) inhibitors, particularly tofacitinib. This compound exhibits significant biological activity, particularly in the context of treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.
- Molecular Formula : C13H19N5
- Molecular Weight : 245.32 g/mol
- CAS Number : 477600-74-1
The primary biological activity of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is attributed to its inhibition of JAK enzymes. These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammatory processes. By inhibiting JAK, this compound can effectively modulate immune responses and reduce inflammation.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Inhibition of JAK3 : Research indicates that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory activity against JAK3, which is pivotal in mediating the effects of several interleukins involved in immune response regulation .
- Selectivity Profile : The selectivity of this compound for JAK3 over other kinases has been documented, suggesting a favorable therapeutic index. This selectivity is critical for minimizing off-target effects and enhancing safety profiles in clinical applications .
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis demonstrated that compounds derived from N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine significantly reduced disease activity scores compared to placebo controls. Patients exhibited improved joint function and reduced inflammatory markers within weeks of treatment initiation.
Case Study 2: Psoriatic Arthritis Management
Another study focused on patients with psoriatic arthritis revealed that the administration of JAK inhibitors based on this compound led to substantial improvements in skin lesions and joint pain. The results indicated a rapid onset of action and sustained benefits over a six-month period .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Toxicological studies have shown that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has an acceptable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and increased risk of infections due to immunosuppression.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 64–77% | |
| Amine coupling | iPrOH/HCl, reflux | 70–92% |
Basic: How is the structural integrity and purity of this compound validated in academic research?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., NH peaks at δ 11.89–11.98 ppm for pyrrole protons) and confirm substitution patterns ().
- HRMS : Validate molecular weight (e.g., [M+H⁺] calculated vs. observed; Δ < 0.0002) ().
- HPLC Purity : Assess purity (>99% via reverse-phase HPLC, C18 column) ().
Example Data ():
- 1H NMR (DMSO-d₆) : δ 11.89 (s, NH), 7.71 (d, J=8.9 Hz, Ar-H).
- HRMS : 375.1814 (calcd. 375.1816 for C₂₂H₂₂N₄O₂).
Advanced: How can computational methods optimize the synthesis and biological activity prediction of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error ().
- SAR Modeling : Molecular docking (e.g., kinase binding sites) identifies critical substituents (e.g., 4-methylpiperidinyl enhances selectivity) ().
Case Study ():
ICReDD’s integrated computational-experimental approach reduced reaction optimization time by 40% through predictive modeling of solvent effects and catalyst selection.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. Example Contradiction :
- Compound 8 () showed IC50 = 12 nM in kinase A but >1 µM in kinase B due to divergent binding pocket flexibility.
Basic: What are the recommended storage and handling protocols for this compound?
Methodological Answer:
- Storage : 2–8°C in airtight, light-protected containers ().
- Safety : Use PPE (gloves, goggles) due to H302/H315 hazards (oral/ocular toxicity) ().
Advanced: What strategies are used to improve the pharmacokinetic (PK) profile of pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
Q. Table 2: PK Parameters for Selected Analogs
| Compound | LogP | t₁/₂ (h) | Bioavailability |
|---|---|---|---|
| 20h | 3.1 | 2.5 | 45% |
| 13 | 2.8 | 4.2 | 62% |
Advanced: How to design in vivo studies for this compound’s antitumor activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
